molecular formula C16H14FN3O3 B14199856 3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione CAS No. 918146-43-7

3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione

Cat. No.: B14199856
CAS No.: 918146-43-7
M. Wt: 315.30 g/mol
InChI Key: CZZKVBFLEHYBFU-UHFFFAOYSA-N
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Description

3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyridine ring, and an imidazolidine-2,4-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the imidazolidine-2,4-dione moiety, in particular, distinguishes it from other similar compounds and contributes to its potential biological activities.

Properties

CAS No.

918146-43-7

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

3-[2-[6-(4-fluorophenyl)pyridin-3-yl]oxyethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C16H14FN3O3/c17-12-3-1-11(2-4-12)14-6-5-13(9-18-14)23-8-7-20-15(21)10-19-16(20)22/h1-6,9H,7-8,10H2,(H,19,22)

InChI Key

CZZKVBFLEHYBFU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)CCOC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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